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molecular formula C8H6BrFO3 B1398840 Methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS No. 445019-48-7

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Cat. No. B1398840
M. Wt: 249.03 g/mol
InChI Key: WUXIMTUXBDBVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030354B2

Procedure details

Bromine (1.60 mL, 31.1 mmol) was added dropwise with stirring over 30 minutes to an ice-cooled solution of 66.49A (4.79 g, 28.1 mmol) in a 1:1 mixture of DCM (20 mL) and acetic acid (20 mL). Upon complete addition, the reaction mixture was allowed to warm to room temperature and monitored with TLC and LC-MS. After stirring at room temperature for 40 hours, the mixture was diluted with EtOAc, and then the resulting solution was washed twice with aqueous saturated Na2SO3, once with water, and once with brine. After drying over anhydrous magnesium sulfate, filtration, and concentration, the white solid 66.49B was obtained 6.69 g, 95% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.05 (1H, m), 7.75 (1H, dd, J=10.6, 2.0 Hz), 6.12 (1H, s), 3.94 (3H, s).
Quantity
1.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.79 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[OH:14])[C:7]([O:9][CH3:10])=[O:8].C(Cl)Cl.C(O)(=O)C>CCOC(C)=O>[Br:1][C:12]1[CH:11]=[C:6]([CH:5]=[C:4]([F:3])[C:13]=1[OH:14])[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.79 g
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
WASH
Type
WASH
Details
the resulting solution was washed twice with aqueous saturated Na2SO3, once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate, filtration, and concentration

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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